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Forsythoside

Cat. No.: B13851194
M. Wt: 462.4 g/mol
InChI Key: QIMGUQIHCNDUKU-UHFFFAOYSA-N
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Description

Origin and Botanical Sources of Forsythoside

This compound and its related compounds are found in various plant species, with some being particularly rich sources.

The primary and most well-known source of this compound is the fruit of Forsythia suspensa (Thunb.) Vahl, a plant belonging to the Oleaceae family. nutragreen-extracts.commedchemexpress.com This deciduous shrub is native to China and is cultivated for its medicinal fruits. drugs.com The dried fruit of this plant, known as Lianqiao in Chinese, is a fundamental herb in traditional Chinese medicine. wikipedia.orgnih.gov Forsythia suspensa is recognized for containing a wealth of bioactive compounds, with this compound being a major constituent. nutragreen-extracts.comnih.gov While the fruits are a primary source, research has also indicated that the leaves of Forsythia suspensa contain significant amounts of this compound A, often in higher concentrations than the fruit. mdpi.com

Beyond Forsythia suspensa, forsythosides have been identified in a variety of other plant species. This compound A has also been reported in Forsythia viridissima and has been found in organisms like Rehmannia glutinosa and Plantago depressa. nih.govwiseguyreports.com this compound B has a broader distribution and can be found in several species within the mint order (Lamiales), including Marrubium alysson, Phlomis armeniaca, Scutellaria salviifolia, Phlomoides tuberosa, Phlomoides rotata, Pedicularis longiflora, and Teucrium chamaedrys. wikipedia.org Additionally, Ligustrum lucidum (privet) is another plant that contains this compound and has a history of use in Chinese folk medicine. nutragreen-extracts.com

Forsythia suspensa (Thunb.) Vahl as a Primary Source

Chemical Classification within Phenylethanoid Glycosides

Chemically, this compound belongs to the class of compounds known as phenylethanoid glycosides (PhGs). nih.govnih.gov PhGs are water-soluble compounds characterized by a core structure of phenethyl alcohol linked to a sugar moiety, typically a β-glucopyranose, via a glycosidic bond. nih.gov This basic structure is often adorned with various substituents, such as aromatic acids like caffeic acid and ferulic acid, and additional sugars like rhamnose and xylose, attached through ester or glycosidic linkages. nih.gov this compound itself is a hydroxycinnamic acid. nih.gov

Diversity of this compound Analogs and Derivatives

The term "this compound" encompasses a range of related compounds, or analogs, that have been isolated and identified. These include forsythosides A, B, C, D, E, F, H, I, and J. nih.govmdpi.com These analogs share a core phenylethanoid glycoside structure but differ in the specific types and arrangements of their constituent sugar and acyl groups. nih.govmdpi.comresearchgate.net

For instance, this compound A and this compound B are two of the most studied analogs. researchgate.net Other identified analogs include this compound C and D, which were found to be key components in anti-influenza capsules. nih.govfrontiersin.org this compound E was isolated alongside other novel compounds from Forsythia suspensa fruits. cdnsciencepub.com More recently, forsythosides H, I, and J were isolated from the same plant, all possessing a disaccharide core and a caffeoyl group but differing in their sugar units or linkage positions. mdpi.comresearchgate.net The diversity also extends to derivatives, where this compound B is an apioside of acteoside, and poliumoside (B1235242) is a rhamnoside derivative. researchgate.netmdpi.com

Historical and Ethnobotanical Significance in Traditional Medicine Systems

The use of plants containing this compound, particularly Forsythia suspensa, has a long and well-documented history in traditional medicine systems, most notably in Traditional Chinese Medicine (TCM). wikipedia.orgmedicinalforestgardentrust.org The dried fruit, Forsythiae Fructus, is considered one of the 50 fundamental herbs in Chinese herbology. wikipedia.orgmedicinalforestgardentrust.org

In TCM, it is traditionally used for its properties of clearing heat, detoxification, reducing swelling, and dispersing knots. nih.govfrontiersin.org It has been historically employed to address conditions such as fever, inflammation, and infections. drugs.comwikipedia.orgmedicinalforestgardentrust.org Forsythia fruits are a common ingredient in herbal formulas for treating upper respiratory ailments. drugs.com For example, Yinqiaosan, a classic TCM formula used for respiratory diseases, includes Forsythia suspensa as a major component. nih.gov The historical use of forsythia-containing preparations underscores its enduring importance in traditional healthcare practices. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O12 B13851194 Forsythoside

Properties

IUPAC Name

2-[[6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O12/c1-8-13(23)15(25)17(27)20(31-8)30-7-12-14(24)16(26)18(28)19(32-12)29-5-4-9-2-3-10(21)11(22)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMGUQIHCNDUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Forsythosides

Innovations in Extraction Techniques

Modern extraction techniques have shifted towards more efficient, environmentally friendly, and targeted approaches compared to conventional methods. These innovations not only increase the yield of forsythosides but also reduce extraction time, solvent consumption, and energy usage.

Ultrasonic-Assisted Extraction (UAE) Methodologies

Ultrasonic-Assisted Extraction (UAE) is an efficient method for extracting bioactive compounds from plant materials. mdpi.com The technique utilizes the acoustic cavitation generated by ultrasonic waves, which disrupts plant cell walls, thereby enhancing solvent penetration and facilitating the release of intracellular contents. mdpi.com UAE offers significant advantages over traditional methods, including reduced extraction time and lower solvent consumption. mdpi.comresearchgate.net

An efficient UAE method was developed for the simultaneous extraction of forsythiaside A (FSA), phillyrin (B1677687), and rutin (B1680289) from the fruits of Forsythia suspensa. mdpi.com The study investigated several factors influencing extraction efficiency, such as solvent type, pH, particle size, temperature, ultrasonic power, and extraction duration. mdpi.comdntb.gov.ua Optimized conditions were determined using response surface methodology to maximize the yield of these active compounds. mdpi.com Compared to conventional maceration, UAE demonstrated superior efficiency. mdpi.com

Ionic Liquid-Based Ultrasonic-Assisted Extraction (ILUAE) Optimization

Ionic Liquid-Based Ultrasonic-Assisted Extraction (ILUAE) represents a green and highly effective advancement in extraction technology. researchgate.net This method combines the benefits of UAE with the unique solvent properties of ionic liquids (ILs), which are salts that are liquid at low temperatures and possess negligible vapor pressure, high thermal stability, and tunable solvency. oup.comnih.gov

A study focused on extracting forsythoside I and this compound A from the leaves of Forsythia suspensa using ILUAE investigated various 1-alkyl-3-methylimidazolium ionic liquids. researchgate.netoup.com The results showed that ILs significantly improved the extraction yields. nih.gov The process was optimized by examining parameters such as the type and concentration of the ionic liquid, the solvent-to-solid ratio, and the extraction time. oup.com The optimal conditions were found to be a 0.6 M concentration of [C₆MIM]Br, a solvent-to-solid ratio of 15 mL/g, and an extraction time of 10 minutes. oup.comnih.gov Under these conditions, the extraction yields for this compound I and this compound A reached 0.89% and 10.74%, respectively. researchgate.netoup.comnih.gov

The selection of the ionic liquid is critical. Researchers found that the extraction yields of forsythosides I and A increased as the alkyl chain length of the 1-alkyl-3-methylimidazolium cation was increased from ethyl to hexyl, with the highest yields achieved using a hexyl chain ([C₆MIM]⁺). oup.com

Table 1: Optimal Parameters for ILUAE of Forsythosides

ParameterOptimal ValueReference
Ionic Liquid[C₆MIM]Br oup.com
Concentration0.6 M oup.comnih.gov
Solvent to Solid Ratio15 mL/g oup.comnih.gov
Extraction Time10 min oup.comnih.gov

β-Cyclodextrin-Assisted Extraction (β-CDE) Strategies

β-Cyclodextrin-Assisted Extraction (β-CDE) is a green extraction process that utilizes the unique properties of β-cyclodextrin (β-CD), a cyclic oligosaccharide. mdpi.comresearchgate.net β-CD has a hydrophilic exterior and a hydrophobic internal cavity, allowing it to form inclusion complexes with poorly water-soluble molecules, thereby increasing their solubility and extraction from the plant matrix. nih.gov This method is particularly advantageous as it avoids the use of toxic organic solvents, making it suitable for applications in the food and pharmaceutical industries. mdpi.comnih.gov

A study on the extraction of active ingredients from Forsythia suspensa leaves developed an optimized β-CDE process. mdpi.comnih.gov The highest yields of this compound A (11.80%), phillyrin (5.49%), and phillygenol (0.319%) were achieved under specific conditions. mdpi.comresearchgate.netnih.gov Compared to pure-water extraction, β-CDE significantly enhanced the yields of this compound A, phillyrin, and phillygenol by 14.16%, 22.47%, and 52.77%, respectively. nih.gov Furthermore, the inclusion complexation with β-CD was found to improve the thermal stability of this compound A. researchgate.netnih.gov

Table 2: Optimized Conditions for β-Cyclodextrin-Assisted Extraction

ParameterOptimal ValueReference
Ratio of Forsythia suspensa leaves to β-CD3.61:5 mdpi.comnih.gov
Solid–liquid ratio1:36.3 g/mL mdpi.comnih.gov
Temperature75.25 °C mdpi.comnih.gov
pH3.94 mdpi.comnih.gov

Structural analysis using methods like Fourier transform infrared spectroscopy (FT-IR) and differential scanning calorimetry (DSC) confirmed the formation of inclusion complexes between the active compounds and β-CD. researchgate.netnih.govdntb.gov.ua

Enzyme-Assisted Extraction (EAE) Approaches

Enzyme-Assisted Extraction (EAE) is an eco-friendly technique that employs specific enzymes to break down the plant cell wall matrix, which is primarily composed of cellulose, pectin, and hemicellulose. mdpi.com This enzymatic hydrolysis facilitates the release of intracellular bioactive compounds, leading to higher extraction yields. mdpi.com EAE can be used as a standalone method or as a pretreatment step before other extraction processes. mdpi.com

For the extraction of compounds from Forsythia suspensa, a combination of UAE, EAE, and β-CDE has been explored. researchgate.net The enzymes typically used include cellulase (B1617823), pectinase, and proteases, often in a cocktail to achieve comprehensive degradation of the cell wall. mdpi.comresearchgate.net The effectiveness of EAE is highly dependent on parameters such as temperature, pH, and hydrolysis time, which must be optimized for the specific enzymes and plant material. mdpi.comresearchgate.net For instance, cellulase from Aspergillus niger shows optimal activity at a pH of 6.0–7.0 and a temperature of 70 °C. mdpi.com In one study, a mixture of cellulase, pectinase, and proteinase was used to effectively extract oil from Forsythia suspense seeds. researchgate.net

Parameters Influencing Extraction Yield and Efficiency

The yield and efficiency of this compound extraction are governed by several critical parameters that must be carefully optimized for each specific methodology.

Temperature: Extraction temperature significantly affects the solubility and diffusion rate of the target compounds. academicjournals.org Higher temperatures generally increase extraction rates, but excessive heat can lead to the degradation of thermolabile compounds like forsythosides. mdpi.comacademicjournals.org For instance, in β-CDE, the optimal temperature was found to be 75.25 °C. mdpi.com

Time: Extraction time is a key factor; however, its effect can vary. oup.com In some methods like ILUAE, the extraction of forsythosides was rapid, with an optimal time of just 10 minutes, after which the yield did not significantly increase. oup.com For other processes, such as a heat-stir extraction optimized by response surface methodology, the ideal time was 2.2 hours. researchgate.net

Solvent-to-Material Ratio: This ratio influences the concentration gradient between the solid and liquid phases, driving the extraction process. academicjournals.org A higher ratio can enhance extraction but may also increase solvent cost and recovery efforts. Optimized ratios are crucial, such as 15 mL/g for ILUAE and 45.7 mL/g for a heat-stir ethanol (B145695) extraction. oup.comresearchgate.net

Solvent Composition and pH: The choice of solvent and its pH are fundamental. For UAE, a 50% ethanol-water mixture was found to be optimal. mdpi.com The pH of the solvent can affect the stability and solubility of the target compounds. mdpi.com A pH of 3.94 was optimal for β-CDE of this compound A, while a pH of 6 was best for an ethanol-based extraction. mdpi.comresearchgate.net

Particle Size: Reducing the particle size of the raw material increases the surface area available for solvent contact, generally improving extraction efficiency. mdpi.com A particle size of 60–80 mesh was determined to be optimal for the UAE of active compounds from F. suspensa fruits. mdpi.com

Ultrasonic Power: In UAE-based methods, the input power of the ultrasound affects the intensity of cavitation and, consequently, the extraction efficiency. An ultrasonic power of 200 W was used in an optimized UAE protocol. mdpi.comdntb.gov.ua

Chromatographic Purification Techniques for High-Purity Forsythosides

Following extraction, the crude extract contains a mixture of various compounds, necessitating efficient purification techniques to isolate forsythosides at high purity. Traditional methods like silica (B1680970) gel column chromatography can be time-consuming and costly. oup.com Advanced chromatographic techniques offer faster separation with higher recovery rates. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven highly effective for purifying forsythosides. researchgate.netoup.com This method eliminates the need for a solid support matrix, reducing the risk of irreversible adsorption of the sample. oup.com In one study, forsythosides I and A were successfully separated from an ILUAE extract using HSCCC. nih.gov A two-phase solvent system composed of ethyl acetate–ethanol–acetic acid–water (4:1:0.25:6, v/v) was employed to yield this compound I and this compound A with purities of 96.1% and 97.9%, respectively. researchgate.netoup.comnih.gov Another application of HSCCC used a solvent system of ethyl acetate-n-butanol-methanol-water (4:0.5:0.5:5, v/v) to isolate this compound A and suspensaside (B1233519) A with purities of 98.19% and 98.05%, respectively. tandfonline.com

Macroporous resin chromatography is another effective technique for the enrichment and purification of forsythosides from crude extracts. researchgate.netresearchgate.net This method relies on the adsorption of compounds onto a resin with a specific polarity, followed by desorption with a suitable solvent. researchgate.net A study comparing five different types of macroporous resins found that AB-8 resin was the most suitable for purifying forsythiaside A due to its high adsorption and desorption rates. researchgate.net This technique serves as an excellent preliminary purification step before final polishing with methods like preparative HPLC.

High-Speed Counter-Current Chromatography (HSCCC) Applications

High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful tool for the separation and purification of forsythosides. oup.com This liquid-liquid partition chromatography technique operates without a solid support matrix, thereby eliminating issues of irreversible adsorption and sample loss. oup.commdpi.com The method's advantages include low solvent consumption, rapid separation, and high recovery rates. oup.com

In one study, HSCCC was successfully used to separate this compound A and this compound I from the leaves of Forsythia suspensa. oup.com Using a two-phase solvent system of ethyl acetate–ethanol–acetic acid–water (4:1:0.25:6, v/v), researchers were able to obtain 59.7 mg of this compound A and 5.4 mg of this compound I from 120 mg of a pre-purified sample in a single step. oup.com The purity of the isolated compounds was determined by High-Performance Liquid Chromatography (HPLC) to be 97.9% and 96.1%, respectively. oup.com

Another application involved the separation of this compound B from Pedicularis longiflora Rudolph. var. tubiformis. oup.com A two-phase solvent system of ethyl acetate–n-butanol–water (10:6:15, v/v/v) was employed, yielding 22.7 mg of this compound B with a purity of 97.8% from 120 mg of a crude sample. oup.com Similarly, this compound B was isolated from Lamiophlomis rotata using an ethyl acetate/n-butanol/water (13:3:10, v/v/v) system, resulting in 27 mg of the compound with 97.7% purity from 150 mg of crude extract. nih.gov

Table 1: HSCCC Applications for this compound Isolation
This compoundSourceSolvent System (v/v/v)Amount from Crude SamplePurity
This compound AForsythia suspensa leaves oup.comEthyl acetate–ethanol–acetic acid–water (4:1:0.25:6)59.7 mg from 120 mg97.9%
This compound IForsythia suspensa leaves oup.comEthyl acetate–ethanol–acetic acid–water (4:1:0.25:6)5.4 mg from 120 mg96.1%
This compound BPedicularis longiflora oup.comEthyl acetate–n-butanol–water (10:6:15)22.7 mg from 120 mg97.8%
This compound BLamiophlomis rotata nih.govEthyl acetate/n-butanol/water (13:3:10)27 mg from 150 mg97.7%

Centrifugal Partition Chromatography (CPC) Development

Centrifugal Partition Chromatography (CPC) is another advanced liquid-liquid separation technique that offers significant advantages over traditional methods, including high loading capacity and the elimination of a solid stationary phase. plytix.complantaanalytica.com This technique has proven effective for the one-step isolation of forsythosides. plytix.comresearchgate.net

For instance, this compound A was successfully isolated from a Forsythia suspensa extract using CPC. plytix.com A total of 1.96 g of this compound A was obtained from 6.85 g of crude extract, achieving a yield of 28.61%. plytix.com The solvent system used was a mixture of ethyl acetate-n-butanol-methanol-water (4:0.5:0.5:5, v/v). plytix.com This method demonstrated a high sample loading capacity and required less solvent compared to previous open column chromatography techniques. plytix.com

In another study, CPC was employed to isolate this compound B from Buddleja globosa. researchgate.netmdpi.com An optimized two-phase solvent system of ethyl acetate-n-butanol-ethanol-water (0.25:0.75:0.1:1, v/v) was used to achieve the separation in a single step. researchgate.net CPC is recognized for its scalability, allowing methods developed on an analytical scale to be linearly scaled up to pilot-scale without losing resolution. plantaanalytica.com

Macroporous Resin Column Chromatography Implementation

Macroporous resin column chromatography is a widely used and effective method for the initial enrichment and purification of forsythosides from crude plant extracts. researchgate.netresearchgate.net These resins offer advantages such as low cost, convenience, and the ability to handle large sample volumes. rsc.org The selection of the appropriate resin is crucial for achieving high adsorption and desorption rates.

In a study focused on purifying forsythiaside A from Forsythia suspensa leaves, AB-8 macroporous resin was identified as the most suitable among five tested resins due to its high adsorption and desorption characteristics. researchgate.net The purity of forsythiaside A was increased from 20.52% to 81.58% through an optimized process involving this resin. researchgate.net

Macroporous resin chromatography is often used as a preliminary purification step before employing more refined techniques like HSCCC. oup.comnih.gov This combined approach has been shown to be a powerful strategy for isolating various phenylethanoid glycosides, including this compound B. oup.comnih.gov

Silica Gel Column Chromatography Techniques

Silica gel column chromatography remains a fundamental technique for the isolation and purification of natural products, including forsythosides. njpbr.com.ngfractioncollector.info While it can be labor-intensive, it is effective for separating compounds based on their polarity. fractioncollector.info

In one investigation, this compound was isolated from the n-butanol soluble portion of a methanol (B129727) extract of Cassia occidentalis leaves using silica gel column chromatography followed by gel filtration. njpbr.com.ng The process yielded 31 mg of the compound. njpbr.com.ng Similarly, researchers have used silica gel column chromatography in combination with other chromatographic methods to isolate forsythosides from various plant sources. jppres.comresearchgate.net

Advanced Analytical Characterization of Forsythosides

Accurate characterization of isolated forsythosides is essential to confirm their identity and purity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and quantifying the concentration of forsythosides. jhsci.baembrapa.br Reversed-phase HPLC (RP-HPLC) is commonly used for this purpose. researchgate.net

The purity of this compound fractions obtained from separation techniques like HSCCC and CPC is routinely analyzed by HPLC. oup.comoup.com For quantification, a calibration curve is typically generated using a standard of the compound. jhsci.ba For example, a study quantifying phenylethanoid glycosides in Phlomis species used HPLC with photodiode-array detection (HPLC-PAD) and an internal standard for accurate measurement. researchgate.net The validation of an HPLC method involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijper.org

Table 2: HPLC Method Validation Parameters
ParameterDescriptionTypical Acceptance Criteria
LinearityThe ability of the method to produce test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.999 jhsci.ba
AccuracyThe closeness of the test results obtained by the method to the true value.Recovery within a certain percentage range (e.g., 94.26%–121.53%) jhsci.ba
PrecisionThe degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 2% ijper.org
Limit of Detection (LOD)The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined experimentally.
Limit of Quantification (LOQ)The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of forsythosides. researchgate.nethyphadiscovery.comjchps.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise chemical structure of the isolated compounds. njpbr.com.ng

The structural assignment is based on the analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra. njpbr.com.ng Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed information about the connectivity of atoms within the molecule. hyphadiscovery.com The chemical shifts (δ) and coupling constants (J) observed in the spectra are compared with literature data for known compounds to confirm the structure. researchgate.net The use of advanced NMR techniques, often on high-field instruments, allows for the structural elucidation of small amounts of purified material. hyphadiscovery.com

¹H NMR Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the structure of this compound. The ¹H NMR spectrum provides detailed information about the proton environments within the molecule, including the number of different types of protons, their chemical shifts, and their coupling patterns (J-coupling), which reveals connectivity between adjacent protons.

In the ¹H NMR spectrum of this compound A, characteristic signals are observed for its distinct structural moieties. The 3,4-dihydroxyphenylethyl group exhibits signals at approximately δ 6.80 (br s, H-2), δ 6.81 (d, J = 8.4 Hz, H-5), and δ 6.68 (dd, J = 1.8, 7.8 Hz, H-6). nih.gov The caffeoyl moiety is identified by resonances for its aromatic protons at δ 7.16 (d, J = 2.0 Hz, H-2'), δ 7.06 (dd, J = 1.8, 8.4 Hz, H-6'), and δ 6.90 (d, J = 8.4 Hz, H-5'), along with two trans-olefinic protons at δ 6.37 (d, J = 16.2 Hz, H-7') and δ 7.63 (d, J = 16.2 Hz, H-8'). nih.gov

Furthermore, the sugar units produce distinct anomeric proton signals. For this compound A, the β-glucose anomeric proton appears at δ 4.46 (d, J = 8.4 Hz, H-1''), and the α-rhamnose anomeric proton is observed at δ 4.66 (d, J = 1.2 Hz, H-1'''), with the characteristic methyl group of rhamnose appearing as a doublet at δ 1.22 (d, J = 6.0 Hz, H-6'''). nih.gov Variations in the chemical shifts and coupling constants of these sugar protons in other this compound derivatives, such as this compound B, help to establish the specific linkages between the sugar units. clockss.org For instance, a large coupling constant (J ≈ 8.0 Hz) for the anomeric proton of the glucose moiety confirms its β-configuration. clockss.org

Table 1: Selected ¹H NMR Chemical Shift Data for this compound A

Moiety Proton Chemical Shift (δ, ppm) Multiplicity J-coupling (Hz)
3,4-dihydroxyphenylethyl H-2 6.80 br s -
H-5 6.81 d 8.4
H-6 6.68 dd 1.8, 7.8
Caffeoyl H-2' 7.16 d 2.0
H-5' 6.90 d 8.4
H-6' 7.06 dd 1.8, 8.4
H-7' 6.37 d 16.2
H-8' 7.63 d 16.2
β-glucose H-1'' 4.46 d 8.4
α-rhamnose H-1''' 4.66 d 1.2
H-6''' 1.22 d 6.0

Data sourced from a 600 MHz spectrum. nih.gov

¹³C NMR Applications

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and providing information about the chemical environment of each carbon.

The ¹³C NMR spectrum of this compound is complex, with signals corresponding to the phenylethanoid, caffeoyl, and glycosidic moieties. The positions of these signals are indicative of the type of carbon (e.g., aromatic, olefinic, aliphatic, carbonyl) and its substitution pattern. For example, in this compound F, the anomeric carbon of the β-glucosyl group appears around δ 103.9, while the anomeric carbon of the rhamnosyl group is found at approximately δ 103.0. clockss.org

A key application of ¹³C NMR is in determining the points of glycosylation and acylation. The chemical shift of a carbon atom changes significantly upon substitution. For instance, the downfield shift of the C-3 and C-6 signals of the glucose moiety in the deacyl derivative of this compound B indicates that these positions are substituted by other sugar units. clockss.org Similarly, comparing the ¹³C NMR data of this compound A and its isomer, this compound H, revealed shifts in the C-1', C-2', and C-3' signals of the glucopyranosyl group, confirming that the caffeoyl residue is located at C-2 in this compound H. mdpi.com

Table 2: Selected ¹³C NMR Chemical Shift Data for Sugar Carbons in this compound F

Sugar Moiety Carbon Position Chemical Shift (δ, ppm)
β-Xyloside C-1 105.6
C-2 74.7
C-3 77.8
C-4 71.1
C-5 66.8
β-Glucoside C-1 103.9
C-2 73.8
C-3 80.4
C-4 70.1
C-5 74.5
C-6 69.2
α-Rhamnoside C-1 103.0
C-2 72.4
C-3 72.4
C-4 75.6
C-5 70.2

Data obtained from ¹³C NMR spectroscopy. clockss.org

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight-Mass Spectrometry (UPLC-ESI-QQQ-MS/MS) for Metabolite Profiling

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization and Triple Quadrupole Mass Spectrometry (UPLC-ESI-QQQ-MS/MS) is a powerful and highly sensitive technique for the comprehensive analysis of metabolites, including forsythosides, in complex mixtures such as plant extracts. techscience.complos.org This method offers high resolution, rapid separation, and precise quantification capabilities. techscience.com

UPLC provides efficient separation of various this compound analogues and other related compounds present in the extract. plos.org Following separation, the analytes are introduced into the mass spectrometer via an ESI source, which generates charged molecular ions with minimal fragmentation. The triple quadrupole mass analyzer can be operated in various scan modes, such as full scan, product ion scan, and multiple reaction monitoring (MRM), to identify and quantify specific compounds.

In metabolite profiling of Forsythia suspensa fruits, UPLC-ESI-QQQ-MS/MS has been used to identify a wide range of compounds, including numerous this compound derivatives like this compound A, B, and C. techscience.comdntb.gov.ua The high-resolution mass data allows for the determination of the elemental composition of the parent and fragment ions, which is crucial for structural elucidation. For example, this compound H was identified by its quasi-molecular ion peak at m/z 623 [M-H]⁻ in negative mode ESI-MS, which corresponds to the molecular formula C₂₉H₃₆O₁₅. mdpi.com This technique is instrumental in comparing the metabolic profiles of different plant parts or developmental stages, revealing variations in the content of forsythosides. plos.orgplos.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. mrclab.com The resulting spectrum displays absorption bands at specific frequencies (wavenumbers), which are characteristic of particular functional groups. For this compound derivatives, IR spectra typically show a broad absorption band around 3340-3360 cm⁻¹, indicative of hydroxyl (-OH) groups. mdpi.com A strong absorption peak near 1690-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the ester group in the caffeoyl moiety. mdpi.com Additional peaks around 1600 cm⁻¹ and 1520 cm⁻¹ are attributed to the C=C stretching vibrations of the aromatic rings. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which results from electronic transitions between molecular orbitals. sci-hub.sedrawellanalytical.com The UV spectrum of forsythosides is characterized by absorption maxima that are indicative of the conjugated systems within the molecule. For example, this compound derivatives typically exhibit strong absorption bands around 330 nm and 218 nm. rsc.orgresearchgate.net These absorptions are primarily due to the electronic transitions within the caffeoyl moiety, which contains a conjugated system of an aromatic ring, a double bond, and a carbonyl group. Changes in the position and intensity of these absorption bands can provide information about the interaction of this compound with other molecules. researchgate.net

Preclinical Investigations: Molecular Mechanisms and Biological Activities of Forsythosides in in Vitro and in Vivo Models

Mechanistic Studies of Anti-Inflammatory Activities

The anti-inflammatory properties of forsythosides are attributed to their ability to interfere with multiple signaling cascades that are crucial for the inflammatory response.

Modulation of Toll-like Receptor 4 (TLR4)/Myeloid Differentiation Factor 88 (MyD88)/Nuclear Factor-kappa B (NF-κB) Signaling Pathways

The Toll-like receptor 4 (TLR4) signaling pathway is a cornerstone of the innate immune response, recognizing bacterial components like lipopolysaccharide (LPS) and triggering a cascade of inflammatory reactions. plos.org Forsythosides, particularly Forsythoside A (FTA), have been shown to exert anti-inflammatory effects by directly targeting this pathway. spandidos-publications.comnih.govresearchgate.net

In various preclinical models, forsythosides have demonstrated the ability to inhibit the activation of the TLR4/Myeloid differentiation factor 88 (MyD88)/Nuclear factor-kappa B (NF-κB) pathway. spandidos-publications.comresearchgate.net For instance, in LPS-stimulated RAW264.7 macrophage cells, FTA treatment led to a dose-dependent reduction in the expression of TLR4 and MyD88. spandidos-publications.com This inhibition prevents the downstream activation of NF-κB, a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. plos.orgspandidos-publications.com By suppressing the nuclear translocation of NF-κB, forsythosides effectively dampen the inflammatory response at its source. spandidos-publications.com Studies have confirmed that FTA can bind to TLR4, thereby blocking the subsequent signaling cascade. researchgate.net This mechanism has been observed in various models, including those of endotoxin-induced injury and mastitis. plos.orgnih.gov

Regulation of Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway

The Nuclear factor-erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1). researchgate.net Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govresearchgate.netmdpi.com

Forsythosides have been identified as potent activators of the Nrf2/HO-1 pathway. doaj.orgnih.gov this compound B, for example, can bind to Keap1, leading to the release and nuclear translocation of Nrf2. researchgate.netdoaj.org This, in turn, upregulates the expression of HO-1 and other detoxifying enzymes, thereby enhancing the cell's capacity to combat oxidative stress. researchgate.netmdpi.com This mechanism is central to the anti-inflammatory and antioxidant effects of forsythosides, as the Nrf2 pathway plays a crucial role in mitigating inflammation-induced oxidative damage. nih.govdoaj.org The activation of the Nrf2/HO-1 pathway by forsythosides has been observed in various models, including those of osteoarthritis and Alzheimer's-like pathology. researchgate.netijbs.com

Inhibition of Inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

Inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) are key players in the inflammatory process, contributing to vasodilation, pain, and fever. nih.govnih.gov The overproduction of these mediators is a hallmark of many inflammatory conditions.

Forsythosides have been shown to effectively inhibit the production of both NO and PGE2 in inflammatory models. nih.govresearchgate.net In LPS-stimulated macrophage cells, this compound A was found to suppress the production of these inflammatory mediators. nih.gov This inhibitory effect is often linked to the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By curbing the production of NO and PGE2, forsythosides can alleviate the cardinal signs of inflammation.

Model SystemThis compoundEffect on Inflammatory MediatorsReference
LPS-stimulated RAW 264.7 macrophagesThis compound ADecreased production of NO and PGE2 nih.gov

Suppression of Pro-Inflammatory Cytokine Expression (e.g., Tumor Necrosis Factor-alpha, Interleukin-1 beta, Interleukin-6)

Pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), are signaling molecules that drive and amplify the inflammatory response. nih.gov Elevated levels of these cytokines are associated with a wide range of inflammatory diseases.

Preclinical studies have consistently demonstrated the ability of forsythosides to suppress the expression of these key pro-inflammatory cytokines. selleck.co.jpselleckchem.comresearchgate.netselleck.co.jp this compound B has been shown to inhibit the production of TNF-α and IL-6. selleck.co.jpselleck.co.jp Similarly, this compound A has been found to reduce the levels of TNF-α, IL-1β, and IL-6 in various inflammatory models, such as LPS-induced injury in chickens and in human rheumatoid arthritis fibroblast-like synoviocytes. researchgate.net This suppression is often a direct consequence of the inhibition of the NF-κB signaling pathway, which controls the transcription of these cytokine genes. selleckchem.com

Model SystemThis compoundEffect on Pro-inflammatory CytokinesReference
LPS-treated chickensThis compound ADecreased IL-1β, IL-6, and TNF-α levels researchgate.net
IL-1β-triggered MH7A cellsThis compound AAttenuated TNF-α and IL-6 levels researchgate.net
General anti-inflammatory screeningThis compound BInhibited TNF-alpha and IL-6 selleck.co.jpselleck.co.jp

Influence on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and inflammation. scientificarchives.comwikipedia.org Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. scientificarchives.comfrontiersin.org

This compound A has been shown to modulate the PI3K/AKT pathway, although its effects can be context-dependent. asm.org In some instances, such as in models of viral infection, this compound A has been observed to downregulate the PI3K/AKT/NF-κB pathway, thereby inhibiting virus-induced apoptosis and autophagy. asm.orgnih.gov In other contexts, like in models of Alzheimer's disease, this compound A has been reported to regulate mitochondrial function through the PI3K/AKT pathway. researchgate.net Furthermore, the PI3K/AKT pathway can be involved in the activation of the Nrf2/HO-1 pathway, suggesting a complex interplay between these signaling networks in mediating the effects of forsythosides. nih.gov

Mechanisms of Antioxidant Effects

The antioxidant properties of forsythosides are a key component of their therapeutic potential, as oxidative stress is a common underlying factor in many diseases. Forsythosides employ a multi-pronged approach to combat oxidative stress.

One of the primary mechanisms is the activation of the Nrf2/HO-1 signaling pathway, as detailed in section 3.1.2. doaj.orgnih.gov By upregulating the expression of antioxidant enzymes, forsythosides enhance the cell's intrinsic defense against reactive oxygen species (ROS). researchgate.netmdpi.com For example, forsythiaside A has been shown to alleviate oxidative stress by activating the Nrf2/HO-1 pathway. nih.gov

Furthermore, forsythosides can directly scavenge free radicals. Comparative studies of acteoside, this compound B, and poliumoside (B1235242) have indicated their involvement in multiple antioxidant pathways, including electron transfer (ET) and hydrogen atom transfer (H+-transfer). nih.gov These compounds also exhibit iron-chelating properties, which can prevent the formation of highly reactive hydroxyl radicals through the Fenton reaction. nih.gov

In addition to activating the Nrf2 pathway, this compound A has been shown to protect against oxidative stress by activating the Nrf2/GPX4 axis, which inhibits iron deposition and lipid peroxidation. nih.gov It also strengthens the body's antioxidant capacity by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and the levels of glutathione (B108866) (GSH) and glutathione peroxidase (GSH-Px). nih.gov

Antioxidant MechanismKey Molecules/Pathways InvolvedThis compound StudiedReference
Activation of Antioxidant ResponseNrf2/HO-1 pathwayThis compound A, this compound B doaj.orgnih.gov
Free Radical ScavengingElectron transfer, H+-transferThis compound B nih.gov
Iron ChelationFe2+-chelatingThis compound B nih.gov
Inhibition of Lipid PeroxidationNrf2/GPX4 axisThis compound A nih.gov
Enhancement of Antioxidant EnzymesSOD, GSH, GSH-PxThis compound A nih.gov

Direct Radical Scavenging Activities

This compound has demonstrated notable efficacy in directly neutralizing harmful free radicals, a key factor in its antioxidant capabilities. This has been primarily evaluated through widely recognized chemical assays.

One such assay involves the use of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. mdpi.commdpi.com Studies have shown that this compound can effectively scavenge DPPH radicals. researchgate.net This activity is concentration-dependent, meaning that as the concentration of this compound increases, so does its ability to neutralize these radicals. nih.gov

Another common method for assessing antioxidant capacity is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. sld.cu Similar to its effects on DPPH, this compound has been found to be a potent scavenger of ABTS radicals. researchgate.netnih.gov Comparative studies have indicated that while both this compound B and its related compound, acteoside, show significant scavenging activity against both DPPH and ABTS radicals, acteoside tends to exhibit superior activity. researchgate.netnih.gov

Table 1: Direct Radical Scavenging Activity of this compound and Related Compounds

Compound Assay Finding
This compound B ABTS Radical Scavenging Exhibited scavenging activity, though less potent than acteoside. researchgate.netnih.gov
This compound B DPPH Radical Scavenging Demonstrated concentration-dependent scavenging of DPPH radicals. researchgate.netnih.gov
Acteoside ABTS Radical Scavenging Showed higher scavenging activity compared to this compound B. researchgate.netnih.gov
Acteoside DPPH Radical Scavenging Displayed superior scavenging activity compared to this compound B. researchgate.netnih.gov

Regulation of Endogenous Antioxidant Enzyme Systems

Beyond its direct radical-scavenging effects, this compound also appears to bolster the body's own antioxidant defenses by modulating endogenous antioxidant enzyme systems. These enzymatic antioxidants are the body's primary defense against oxidative stress. news-medical.netompj.org

Mitigation of Oxidative Stress Induction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various cellular damage processes. imrpress.com this compound has been shown to mitigate the induction of oxidative stress in several preclinical models. researchgate.net

In one study, this compound A was found to protect chicken embryonic fibroblasts from damage induced by zearalenone, a mycotoxin known to cause oxidative stress. nih.gov The protective mechanism involved the mitigation of endoplasmic reticulum stress, a condition closely linked to oxidative damage. nih.gov Furthermore, this compound A has demonstrated protective effects against non-alcoholic fatty liver disease (NAFLD) by inhibiting the production of ROS and boosting antioxidant defenses in liver tissues. tandfonline.com These findings underscore this compound's potential to counteract cellular damage by alleviating oxidative stress. imrpress.com

Antiviral and Antimicrobial Action Pathways

This compound has demonstrated promising antiviral and antimicrobial properties, acting through various mechanisms to inhibit pathogens and modulate the host's immune response.

Inhibition of Viral Replication Mechanisms

A significant aspect of this compound's antiviral activity is its ability to interfere with the replication of various viruses. researchgate.netnih.gov For example, this compound A has been identified as a potential inhibitor of the SARS-CoV-2 3CLpro, a crucial enzyme for viral replication. researchgate.net By blocking this enzyme, this compound A could impede the virus's ability to multiply. researchgate.net

Furthermore, this compound A has been shown to inhibit the replication of infectious bronchitis virus (IBV) both in cell cultures (in vitro) and in animal models (in vivo). nih.gov Studies have revealed that pretreatment with this compound A can significantly reduce IBV replication in a dose-dependent manner. nih.gov It has also been shown to inhibit the replication of bovine viral diarrhea virus (BVDV). plos.org The antiviral mechanism often involves targeting cellular pathways that the virus hijacks for its own replication. mdpi.com

Modulation of Host Immune Responses

This compound can also combat viral infections by modulating the host's immune system, particularly the interferon response. Interferons are signaling proteins that play a critical role in the innate immune response to viral infections. frontiersin.orgmdpi.com

Research has shown that this compound A can influence the production of key immune molecules. For instance, in bovine peripheral blood mononuclear cells infected with BVDV, this compound A was found to counteract the overproduction of interferon-gamma (IFN-γ) while enhancing the secretion of interleukin-2 (B1167480) (IL-2), helping to maintain immune balance. plos.org In the context of IBV infection, it has been noted that the virus is sensitive to the production of cellular interferon, suggesting that this compound's antiviral effect may be linked to the activation of the host's innate immune response. nih.gov Additionally, some studies have explored the modulation of Mx1, an interferon-stimulated gene with antiviral activity, as a potential mechanism of action for antiviral compounds. frontiersin.orgdntb.gov.ua

Interference with Bacterial Virulence Factors

In addition to its antiviral properties, this compound has shown potential in combating bacterial infections by targeting their virulence factors. mdpi.comresearchgate.netlibretexts.org Virulence factors are molecules produced by bacteria that enable them to cause disease. nih.gov

A notable example is the effect of this compound B on Streptococcus pneumoniae. This bacterium produces a toxin called pneumolysin (PLY), a key virulence factor that damages host cells. oup.com Research has demonstrated that this compound B can significantly inhibit the activity of pneumolysin and reduce its ability to form pores in cell membranes, thereby protecting cells from damage. oup.com Importantly, this action was achieved without directly killing the bacteria, suggesting a mechanism that reduces the pathogen's ability to cause harm rather than simply inhibiting its growth. oup.com

Table 2: Preclinical Bioactivities of this compound

Biological Activity Mechanism Model System Key Findings
Antioxidant Direct Radical Scavenging DPPH and ABTS assays This compound B effectively scavenges free radicals. researchgate.netnih.gov
Regulation of Endogenous Antioxidant Enzymes In vivo and in vitro models Enhances overall antioxidant status. researchgate.nettandfonline.com
Mitigation of Oxidative Stress Chicken embryonic fibroblasts, NAFLD models Protects cells from damage by reducing oxidative and endoplasmic reticulum stress. tandfonline.comnih.gov
Antiviral Inhibition of Viral Replication SARS-CoV-2, IBV, BVDV models Inhibits key viral enzymes and replication processes. researchgate.netnih.govplos.org
Modulation of Host Immune Responses Bovine PBMCs Modulates interferon-gamma and interleukin-2 levels. plos.org
Antimicrobial Interference with Bacterial Virulence Factors Streptococcus pneumoniae model Inhibits the activity of the pneumolysin toxin. oup.com

Impact on Drug-Resistant Bacterial Phenotypes

This compound compounds have demonstrated potential in addressing the challenge of drug-resistant bacteria. Research indicates that these natural products can work in conjunction with conventional antibiotics to enhance their efficacy. Specifically, forsythosides have been shown to inhibit the function of efflux pumps, which are proteins that bacteria use to expel antibiotics and other toxic substances. journalagent.com By blocking these pumps, forsythosides allow antibiotics to accumulate within the bacterial cells, thereby increasing their therapeutic effect. journalagent.com

Studies have shown that combinations of forsythosides with antibiotics like tetracycline (B611298) lead to a more significant bacteriolytic effect against multidrug-resistant strains of bacteria such as Acinetobacter baumannii compared to either substance alone. researchgate.net This enhanced activity is attributed to increased damage to the bacterial cell membrane and a greater inhibition of efflux pumps. researchgate.net The investigation into the antibacterial mechanisms has revealed that forsythosides can cause morphological changes and damage to the bacterial cell structure, leading to the leakage of intracellular components and eventual cell death. researchgate.net This suggests that forsythosides could be valuable as adjuncts to antibiotic therapy in combating infections caused by drug-resistant pathogens. researchgate.net

Neuroprotective Mechanisms

Attenuation of Cerebral Ischemia/Reperfusion Injury Pathophysiology

This compound B has been identified as a potent neuroprotective agent in the context of cerebral ischemia/reperfusion (I/R) injury, a condition that can occur after a stroke. researchgate.netnih.govnih.gov Preclinical studies using rat models of middle cerebral artery occlusion/reperfusion (MCAO/R) have shown that this compound B can significantly reduce the volume of brain infarction and improve neurological deficits. researchgate.netnih.govresearchgate.net

The protective effects of this compound B are linked to its ability to mitigate several key pathological processes that occur during I/R injury. It has been shown to reduce histopathological damage, brain edema, and the breakdown of the blood-brain barrier (BBB). nih.govresearchgate.net One of the primary mechanisms behind this neuroprotection is the inhibition of the inflammatory response. nih.govchemfaces.com this compound B achieves this by suppressing the expression of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. nih.govchemfaces.com By reducing inflammation, this compound B helps to decrease the secondary damage that follows the initial ischemic event. plos.org

This compoundModelKey FindingsReference
This compound BRat model of middle cerebral artery occlusion/reperfusion (MCAO/R)Reduced infarct volume, improved neurological score, decreased brain edema, attenuated blood-brain barrier breakdown. researchgate.netnih.gov
This compound BRat model of cerebral I/R injuryInhibited inflammatory response by suppressing NF-κB expression. nih.gov

Inhibition of NLRP3 Inflammasome Activation

A critical aspect of the neuroprotective and anti-inflammatory effects of forsythosides, particularly this compound B, is the inhibition of the NLRP3 inflammasome. researchgate.netplos.org The NLRP3 inflammasome is a protein complex within cells that plays a central role in initiating inflammatory responses. researchgate.net In the context of cerebral ischemia/reperfusion injury, the activation of the NLRP3 inflammasome in neurons and glial cells drives neuroinflammation, leading to further brain damage. nih.govplos.orgnih.gov

Role of Sirtuin 1 (SIRT1) Activation

The neuroprotective effects of this compound B are also mediated through the activation of Sirtuin 1 (SIRT1), a protein deacetylase that regulates a wide array of cellular processes, including stress response, inflammation, and energy metabolism. researchgate.netnih.gov SIRT1 is known to have a protective role in the brain, and its activation can shield neurons from various forms of injury, including those sustained during cerebral ischemia. nih.govaginganddisease.org

Studies have shown that in models of cerebral ischemia/reperfusion injury, the levels of SIRT1 are typically decreased. nih.gov However, treatment with this compound B has been found to counteract this decrease by activating SIRT1. researchgate.netnih.gov This activation of SIRT1 by this compound B is crucial for its neuroprotective effects, as it has been observed that the beneficial effects of this compound B are abolished when SIRT1 is knocked down. researchgate.netnih.gov

The activation of SIRT1 by this compound B appears to be upstream of the inhibition of the NLRP3 inflammasome. researchgate.netnih.gov Evidence suggests that SIRT1 activation can directly inhibit the NLRP3 signaling pathway. researchgate.netnih.gov Therefore, by activating SIRT1, this compound B initiates a cascade that leads to the suppression of the NLRP3 inflammasome, thereby reducing inflammation and oxidative stress and ultimately protecting the brain from ischemic damage. researchgate.netnih.gov

CompoundMechanismDownstream EffectReference
This compound BActivation of Sirtuin 1 (SIRT1)Inhibition of NLRP3 inflammasome, reduction of oxidative stress, neuroprotection. researchgate.netnih.gov

Hepatoprotective Mechanisms

Modulation of Hepatic Lipid Accumulation in Non-Alcoholic Fatty Liver Disease (NAFLD) Models

This compound A has shown promise in preclinical models of non-alcoholic fatty liver disease (NAFLD), a condition characterized by the abnormal accumulation of fat in the liver. tandfonline.comtandfonline.com In vitro studies using a HepG2 cell model of NAFLD demonstrated that this compound A can significantly decrease the buildup of lipids within hepatocytes. tandfonline.com

The hepatoprotective effects of this compound A in the context of NAFLD appear to be mediated through the modulation of key signaling pathways and target genes involved in inflammation and lipid metabolism. tandfonline.comresearcher.life Research has identified Tumor Necrosis Factor Alpha (TNF-α) and Matrix Metalloproteinase 9 (MMP9) as core targets of this compound A. tandfonline.comtandfonline.com In both in vitro and in vivo models, this compound A treatment led to a reduction in the expression of TNF-α and MMP9, while increasing the expression of Albumin (ALB). tandfonline.com These findings suggest that this compound A may treat NAFLD by modulating the TNF-α/MMP9/ALB pathway, thereby addressing key pathogenic processes such as inflammation and fatty acid metabolism. tandfonline.comresearcher.life

CompoundModelKey FindingsReference
This compound AIn vitro (OA+PA-induced HepG2 cells) and in vivo NAFLD modelsDecreased lipid accumulation, modulated expression of TNF-α, MMP9, and ALB. tandfonline.comresearcher.life

Inhibition of Matrix Metalloproteinase 9 (MMP9) Expression

This compound has been identified as an inhibitor of Matrix Metalloproteinase 9 (MMP-9) expression, a key enzyme involved in the degradation of the extracellular matrix. tandfonline.commdpi.compor-journal.com This inhibitory action is significant as MMP-9 is implicated in various pathological processes, including tumor invasion and inflammation. por-journal.com

In preclinical models of non-alcoholic fatty liver disease (NAFLD), this compound intervention led to a significant downregulation of MMP-9 expression. tandfonline.comnih.gov This suggests a potential therapeutic role for this compound in mitigating the liver damage associated with NAFLD. tandfonline.comnih.gov Studies have shown that MMP-9 is a crucial target for this compound in the context of NAFLD, and its reduced expression is a key aspect of the compound's therapeutic effects. tandfonline.comnih.gov

Furthermore, research has explored the broader implications of MMP-9 inhibition. For instance, in the context of cancer, MMP-9 is known to promote progression by influencing cell adhesion, migration, and tissue invasion. por-journal.com While direct studies on this compound's effect on MMP-9 in various cancers are ongoing, its established inhibitory effect on MMP-9 in liver disease models points to a broader anti-inflammatory and tissue-protective mechanism. tandfonline.comnih.gov

Regulation of Tumor Necrosis Factor-alpha (TNF-α) Mediated Hepatic Injury

Tumor Necrosis Factor-alpha (TNF-α) is a pivotal cytokine in the inflammatory cascade that drives liver injury. tandfonline.commdpi.com this compound has demonstrated a significant capacity to modulate TNF-α-mediated hepatic injury. tandfonline.comnih.gov

In preclinical studies, this compound treatment has been shown to markedly reduce the expression of TNF-α. tandfonline.comnih.gov This is particularly relevant in conditions like NAFLD, where TNF-α is a primary pathogenic driver. tandfonline.com The compound's ability to inhibit TNF-α expression has been confirmed in both in vitro and in vivo models of NAFLD. tandfonline.comnih.gov

The mechanism of this regulation involves the TNF signaling pathway. tandfonline.com By downregulating TNF-α, this compound helps to alleviate liver inflammation and protect against further damage. tandfonline.comnih.gov This hepatoprotective effect is a cornerstone of this compound's therapeutic potential in liver diseases. tandfonline.com

Influence on Liver Inflammation and Fibrosis Pathways (e.g., TLR4, NLRP3 inflammasome)

This compound exerts its influence on liver inflammation and fibrosis through the modulation of key signaling pathways, including the Toll-like receptor 4 (TLR4) pathway and the NLRP3 inflammasome. tandfonline.comresearchgate.netnih.govnih.gov

The TLR4 signaling pathway is a critical component of the innate immune system and plays a significant role in liver inflammation. researchgate.netnih.govnih.gov this compound has been shown to bind to TLR4, thereby inhibiting the activation of the NF-κB signaling pathway. researchgate.netnih.gov This action reduces oxidative stress and inflammation, offering a protective effect against conditions like acute alcoholic liver injury. researchgate.netnih.gov

In addition to the TLR4 pathway, this compound also modulates the NLRP3 inflammasome, a multi-protein complex involved in the inflammatory response. tandfonline.comresearchgate.net this compound has been found to inhibit the activation of the NLRP3 inflammasome, which in turn reduces the secretion of pro-inflammatory cytokines like IL-1β. researchgate.net This mechanism contributes to the compound's anti-inflammatory and hepatoprotective effects. tandfonline.comresearchgate.net

PathwayEffect of this compoundAssociated Condition
TLR4/NF-κB InhibitionAcute Alcoholic Liver Injury, Cholestatic Liver Injury
NLRP3 Inflammasome InhibitionAcute Liver Injury

Anticancer Mechanisms in Preclinical Models

This compound has also been investigated for its anticancer properties, with studies revealing several mechanisms through which it can combat cancer cell growth and survival.

Inhibition of Cell Proliferation and Colony Formation

A key aspect of this compound's anticancer activity is its ability to inhibit cell proliferation and colony formation. nih.govnih.gov In vitro experiments have demonstrated that this compound can significantly suppress the growth of cancer cells. nih.govnih.gov

For instance, in studies on esophageal squamous cell carcinoma (ESCC), this compound was shown to inhibit cell viability and the ability of cancer cells to form colonies. nih.govnih.gov This effect was observed in a dose-dependent manner, indicating a direct impact on the cancer cells' proliferative capacity. nih.gov The colony formation assay, a method to assess long-term cell survival and proliferation, has been instrumental in confirming this inhibitory effect. abcam.comjmbfs.org

Induction of Apoptosis through Intrinsic and Extrinsic Pathways

This compound induces apoptosis, or programmed cell death, in cancer cells through both the intrinsic and extrinsic pathways. nih.govnih.govfrontiersin.org Apoptosis is a crucial mechanism for eliminating cancerous cells, and its induction is a key strategy in cancer therapy. frontiersin.org

The intrinsic pathway of apoptosis is often mediated by the BCL2 family of proteins. nih.govnih.gov this compound has been shown to regulate the expression of these proteins, specifically upregulating the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein BCL2. nih.govnih.gov This shift in the BAX/BCL2 ratio promotes the mitochondrial pathway of apoptosis.

While the primary focus of existing research has been on the intrinsic pathway, the involvement of the extrinsic pathway, which is initiated by death receptors on the cell surface, is also an area of ongoing investigation. The ability of this compound to engage multiple apoptotic pathways enhances its potential as an anticancer agent.

Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

In addition to inducing apoptosis, this compound can also arrest the cell cycle, preventing cancer cells from dividing and proliferating. nih.govnih.gov The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. khanacademy.org

Regulation of Apoptosis-Related Proteins (e.g., BCL2, BAX, p21)

This compound A (FSA) has been shown to modulate the expression of key proteins involved in the regulation of apoptosis, a programmed cell death process crucial for tissue homeostasis. In preclinical studies, FSA has demonstrated a pro-apoptotic effect by influencing the balance between anti-apoptotic and pro-apoptotic members of the B-cell lymphoma 2 (Bcl-2) family.

Specifically, in in vitro experiments using esophageal squamous cell carcinoma (ESCC) cell lines, FSA treatment led to a decrease in the expression of the anti-apoptotic protein BCL2 and an increase in the expression of the pro-apoptotic protein BAX. nih.gov This shift in the BCL2/BAX ratio is a critical determinant for inducing apoptosis. nih.govarchivesofmedicalscience.com Furthermore, FSA was found to elevate the protein expression of p21, a cyclin-dependent kinase inhibitor that can promote cell cycle arrest and apoptosis. nih.gov These findings were corroborated in vivo, where the administration of FSA to mice with ESCC xenografts resulted in suppressed tumor growth, which was associated with the upregulation of BAX and p21 protein levels and the downregulation of BCL2 protein expression. nih.gov Molecular docking studies have further suggested that FSA can stably bind to both BCL2 and BAX, indicating a direct interaction that may underlie its regulatory effects. nih.gov

The BCL-2 family of proteins are central regulators of the mitochondrial pathway of apoptosis. researchgate.net Anti-apoptotic members like BCL2 prevent the release of mitochondrial proteins that trigger cell death, while pro-apoptotic members like BAX promote it. researchgate.netdovepress.com The protein p21 is a critical cell cycle regulator that can be induced by various cellular stresses and can halt cell cycle progression, providing an opportunity for DNA repair or, if the damage is too severe, initiating apoptosis.

The following table summarizes the observed effects of this compound A on apoptosis-related proteins in preclinical models.

ProteinFunctionEffect of this compound AModel SystemReference
BCL2 Anti-apoptoticDecreased expressionEsophageal Squamous Cell Carcinoma (in vitro & in vivo) nih.gov
BAX Pro-apoptoticIncreased expressionEsophageal Squamous Cell Carcinoma (in vitro & in vivo) nih.gov
p21 Cell cycle arrest, pro-apoptoticIncreased expressionEsophageal Squamous Cell Carcinoma (in vitro & in vivo) nih.gov

Impact on Signal Transduction Pathways (e.g., MAPK, JAK/STAT, TRAF, RLRs)

Forsythosides have been shown to exert their biological activities by modulating a variety of intracellular signal transduction pathways. tandfonline.com These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, ultimately controlling cellular processes like inflammation, immunity, and cell survival.

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound A and this compound B have been reported to inhibit the MAPK signaling pathway. tandfonline.comspandidos-publications.com The MAPK pathway, which includes key kinases like ERK, JNK, and p38, is involved in cellular responses to a wide range of stimuli, including stress and inflammatory cytokines. spandidos-publications.com In models of Staphylococcus aureus pneumonia, forsythiaside A was found to inhibit the phosphorylation of p38, JNK, and ERK. nih.gov Similarly, this compound B has been shown to decrease the levels of phosphorylated p38 in the context of spinal cord injury. nih.gov In vitro studies have demonstrated that inhibiting the MAPK pathway can suppress neuroinflammation. spandidos-publications.com

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The JAK/STAT pathway is a primary route for cytokine signaling and is integral to immune responses. frontiersin.orgwikipedia.org this compound A has been identified as an inhibitor of the JAK/STAT pathway. tandfonline.comcjnmcpu.com By interfering with this pathway, this compound A can modulate immune and inflammatory responses. cjnmcpu.com

Tumor Necrosis Factor Receptor-Associated Factor (TRAF) Pathway: TRAF proteins are key adaptors in the signaling cascades initiated by the tumor necrosis factor receptor (TNFR) superfamily and the Toll-like receptor/interleukin-1 receptor family. embopress.orgfrontiersin.org this compound A has been shown to modulate TRAF-dependent signaling. tandfonline.complos.org For instance, in bovine peripheral blood mononuclear cells infected with Bovine Viral Diarrhea Virus (BVDV), this compound A was found to modulate the expression of TRAF2, which is involved in T-cell activation and immune responses. plos.org

RIG-I-Like Receptors (RLRs) Pathway: RLRs are crucial for recognizing viral RNA and initiating an innate immune response. nih.govcjnmcpu.com this compound A has been shown to affect the RLR signaling pathway. nih.gov In mice infected with the influenza A virus, this compound A treatment led to a significant decrease in the gene and protein expression of key components of the RLR pathway, including RIG-I and MAVS. nih.gov This suggests that this compound A can control the inflammatory response to viral infections by downregulating this pathway. nih.gov

The table below summarizes the impact of Forsythosides on these key signal transduction pathways.

PathwayKey Proteins Modulated by ForsythosidesBiological ContextThis compoundReference
MAPK p38, JNK, ERKInflammation, NeuroinflammationThis compound A, this compound B tandfonline.comnih.govnih.gov
JAK/STAT JAKs, STATsInflammation, Immune ResponseThis compound A tandfonline.comcjnmcpu.com
TRAF TRAF2Viral Infection, Immune ResponseThis compound A plos.org
RLRs RIG-I, MAVSViral Infection, Innate ImmunityThis compound A nih.gov

Gene Expression and Transcriptomic Alterations (e.g., RNA-seq analysis)

The biological effects of this compound A are underpinned by its ability to induce widespread changes in gene expression. Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), has provided a global view of the genetic programs modulated by this compound.

In a study investigating the effects of this compound A on esophageal squamous cell carcinoma (ESCC) cells, RNA-seq analysis of KYSE450 cells revealed that this compound A treatment led to the differential expression of 223 genes. nih.govnih.gov Further analysis of these gene expression changes indicated a significant impact on biological processes related to epidermal development. nih.govnih.gov

These transcriptomic alterations are consistent with the observed phenotypic effects of this compound A, such as the inhibition of cell proliferation and the induction of apoptosis. nih.govnih.gov The regulation of a significant number of genes highlights the pleiotropic nature of this compound A's mechanism of action, extending beyond the modulation of a single protein or pathway.

The following table summarizes the key findings from RNA-seq analysis of this compound A-treated cells.

Cell TypeNumber of Differentially Expressed GenesKey Biological Processes AffectedReference
KYSE450 (Esophageal Squamous Cell Carcinoma)223Epidermal development nih.govnih.gov

Modulation of Gut Microbiota Composition (e.g., 16S rRNA sequencing)

Emerging evidence suggests that the therapeutic effects of this compound A may be mediated, in part, through its influence on the composition of the gut microbiota. The gut microbiome plays a critical role in host health, including metabolism and immune function.

Specifically, the abundance of 11 distinct bacterial taxa was significantly altered in the mice that received this compound A. nih.govnih.gov While the specific identities of these modulated taxa and their precise contributions to the observed anti-cancer effects require further investigation, this finding points to a novel mechanism of action for this compound A. The interplay between this compound A, the gut microbiota, and the host's physiological response is a promising area for future research.

The table below summarizes the impact of this compound A on the gut microbiota.

Analysis MethodKey FindingNumber of Altered TaxaModel SystemReference
16S rRNA SequencingSignificant change in beta diversity11Esophageal Squamous Cell Carcinoma (in vivo) nih.govnih.gov

Antipyretic Mechanisms

This compound A has demonstrated antipyretic (fever-reducing) properties, and research has begun to elucidate the molecular mechanisms underlying this effect.

Inhibition of Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Function

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that plays a crucial role in thermal sensation and pain perception. It can be activated by various stimuli, including heat and capsaicin (B1668287) (the active component of chili peppers).

Studies have shown that this compound A can inhibit the function of the TRPV1 channel. In HEK 293T cells engineered to express TRPV1, this compound A was found to suppress capsaicin-induced calcium influx in a dose-dependent manner. ijbs.com Calcium influx through TRPV1 is a key step in its activation and downstream signaling. By inhibiting this influx, this compound A effectively dampens the activity of the TRPV1 channel. ijbs.com

The proposed mechanism suggests that pyrogenic cytokines, such as prostaglandin E2 (PGE2), can stimulate TRPV1 activation, leading to fever. By inhibiting TRPV1 function, this compound A may interrupt this pyrogenic signaling cascade. ijbs.com

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway Phosphorylation

The activation of the TRPV1 channel can lead to the downstream activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also implicated in fever responses. ijbs.com

In vitro experiments have shown that stimulation of TRPV1-expressing cells with capsaicin leads to an increase in the phosphorylation of the MAPK proteins ERK and p38. ijbs.com Pre-treatment with this compound A markedly inhibited this capsaicin-induced phosphorylation in a dose-dependent manner. ijbs.com

Furthermore, in a mouse model of yeast-induced fever, the phosphorylation of ERK, JNK, and p38 MAPKs was significantly increased in the hypothalamus and dorsal root ganglia (DRG) of febrile mice. ijbs.com Treatment with this compound A resulted in a remarkable reduction in the phosphorylation of these MAPKs in both tissues. ijbs.com This suggests that the antipyretic effect of this compound A is, at least in part, mediated by its ability to suppress the activation of the MAPK pathway in key thermoregulatory regions of the nervous system. ijbs.com

The following table summarizes the antipyretic mechanisms of this compound A.

MechanismTargetEffect of this compound AModel SystemReference
TRPV1 Inhibition TRPV1 ChannelSuppresses capsaicin-induced Ca2+ influxHEK 293T-TRPV1 cells ijbs.com
MAPK Modulation ERK, p38, JNKInhibits phosphorylationHEK 293T-TRPV1 cells, Yeast-induced pyrexia mice ijbs.com

Effects on Male Infertility Models

Recent preclinical research has shed light on the potential therapeutic effects of this compound, a phenylethanoid glycoside, in addressing male infertility. Studies utilizing animal models have explored its mechanisms of action, focusing on its antioxidant properties, modulation of key signaling pathways, and subsequent impact on semen quality.

Alleviation of Oxidative Stress in Reproductive Tissues

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a significant contributor to male infertility. nih.govnih.gov High levels of ROS can damage sperm cells, impairing their function and viability. nih.govmdpi.com this compound has demonstrated a capacity to mitigate oxidative stress within the male reproductive system.

In a study involving rats with oligoasthenospermia (low sperm count and poor motility) induced by ornidazole (B1677491), this compound A treatment was shown to counteract the oxidative damage. scienceopen.com Germ cells are particularly vulnerable to oxidative damage due to their high concentration of unsaturated fatty acids and low antioxidant capacity. scienceopen.com The administration of ornidazole led to lipid peroxidation in the epididymis, evidenced by a significant increase in malondialdehyde (MDA) levels, a marker of oxidative stress. scienceopen.com Treatment with this compound A significantly reduced these elevated MDA levels. scienceopen.comnih.gov

Furthermore, this compound A was found to enhance the activity of crucial antioxidant enzymes. The activity of superoxide dismutase (SOD), an enzyme that plays a vital role in the body's antioxidant defense system, was significantly lower in the ornidazole-induced model group. scienceopen.comresearchgate.net this compound A treatment effectively increased SOD activity, helping to restore the oxidant-antioxidant balance. scienceopen.comresearchgate.net These findings suggest that this compound's ability to alleviate oxidative stress in reproductive tissues is a key mechanism behind its potential benefits for male fertility. scienceopen.com The antioxidant properties of this compound are attributed to its polyphenolic compounds which can scavenge free radicals. researchgate.net

Interactive Data Table: Effect of this compound A on Oxidative Stress Markers in a Rat Model of Oligoasthenospermia

Treatment GroupMalondialdehyde (MDA) LevelSuperoxide Dismutase (SOD) Activity
Blank Group NormalNormal
Model Group (Ornidazole-induced) Significantly Higher than BlankSignificantly Lower than Blank
Low-dose this compound A Group Significantly Lower than ModelHigher than Model
High-dose this compound A Group Significantly Lower than ModelHigher than Model
Data derived from a study by Ma et al. (2022). scienceopen.com

Modulation of Forkhead Box O (FoxO) Signaling Pathway

The Forkhead Box O (FoxO) signaling pathway is intricately involved in regulating various cellular processes, including the response to oxidative stress and spermatogenesis. scienceopen.comresearchgate.netijfs.ir Network pharmacology and molecular docking studies have identified the FoxO signaling pathway as a key target through which this compound A may exert its therapeutic effects on male infertility. scienceopen.comresearchgate.net

Analysis of the interaction between this compound A and genes associated with male infertility revealed 95 common genes. scienceopen.comnih.govresearchgate.net A significant portion of these genes are involved in biological processes such as the response to oxidative stress and the FoxO signaling pathway. scienceopen.comresearchgate.netresearchgate.net This suggests that this compound A can influence cellular activities critical for male reproductive health by modulating this pathway. scienceopen.com The FoxO pathway is known to play a role in spermatogenesis, and its dysregulation can contribute to fertility issues. ijfs.ir By interacting with key genes within this pathway, this compound A may help to normalize cellular functions that are disrupted in certain types of male infertility. scienceopen.com

Impact on Semen Quality Parameters

The ultimate measure of male fertility is reflected in semen quality parameters, including sperm concentration, motility, and morphology. Preclinical studies have demonstrated that this compound A can positively influence these key indicators.

In the ornidazole-induced rat model of oligoasthenospermia, the model group exhibited significantly lower sperm concentration, total sperm motility, and forward sperm movement compared to the control group, along with a significant increase in the rate of sperm deformity. scienceopen.com Treatment with this compound A led to a notable improvement in these parameters. Both low and high doses of this compound A resulted in higher sperm concentration, total sperm motility, and the percentage of forward-moving sperm compared to the untreated model group. scienceopen.com

These findings indicate that this compound A has the potential to enhance semen quality, which is a critical factor in male fertility. scienceopen.com The improvements in sperm parameters are likely a direct consequence of the compound's ability to reduce oxidative stress and modulate key signaling pathways involved in spermatogenesis. scienceopen.com

Interactive Data Table: Effect of this compound A on Semen Quality in a Rat Model of Oligoasthenospermia

Semen ParameterModel Group (Ornidazole-induced) vs. Blank GroupLow & High Dose this compound A Groups vs. Model Group
Sperm Concentration Significantly LowerHigher
Total Sperm Motility Significantly LowerHigher
Forward Sperm Movement (%) Significantly LowerHigher
Sperm Deformity Rate Significantly IncreasedNot specified
Data derived from a study by Ma et al. (2022). scienceopen.com

Biosynthesis and Metabolic Pathways of Forsythosides

Elucidation of Biosynthetic Routes in Forsythia suspensa

The formation of forsythosides, a class of phenylethanoid glycosides (PhGs), is a multi-step process involving specific precursors, enzymes, and gene regulation within Forsythia suspensa.

Precursor Identification and Early Stage Pathways

The journey to synthesize forsythosides begins with the shikimic acid pathway, a fundamental metabolic route in plants for the production of aromatic amino acids. nih.govmdpi.com Research has identified the amino acids phenylalanine and tyrosine as the primary precursors for the major structural components of phenylethanoid glycosides. nih.govmdpi.com

The biosynthesis is generally understood to proceed along two main branches originating from these precursors:

The Caffeoyl Moiety: This part of the forsythoside structure is believed to be synthesized from phenylalanine through a series of enzymatic reactions that produce intermediates such as cinnamic acid and p-coumaric acid. mdpi.comresearchgate.net

The Hydroxytyrosol (B1673988) Moiety: This phenylethanol-derived component is synthesized from tyrosine. researchgate.net While the exact pathway in Forsythia is still under investigation, studies in other PhG-producing plants suggest two potential routes for the formation of the intermediate tyrosol from L-tyrosine. researchgate.net

These initial pathways generate the core building blocks that are later assembled into the final this compound compounds.

Enzymatic Steps in Phenylethanoid Glycoside Formation

The biosynthesis of phenylethanoid glycosides is a complex process, and while the complete enzymatic sequence for this compound is not yet fully elucidated, research into related compounds in Forsythia provides significant insights. mdpi.comnih.gov The general formation of PhGs involves sequential reactions including glycosylation, acylation, hydroxylation, and rhamnosylation. researchgate.net

The synthesis of the necessary precursors, such as the caffeoyl group, involves a series of well-characterized enzymes that are part of the broader phenylpropanoid pathway. These enzymes catalyze the foundational steps leading to a variety of phenolic compounds.

Table 1: Key Enzymes in the Phenylpropanoid Pathway Relevant to this compound Precursors This interactive table details enzymes involved in the synthesis of this compound precursors. Click on a row to highlight.

Enzyme NameAbbreviationFunctionReference
Phenylalanine ammonia-lyasePALCatalyzes the deamination of phenylalanine to cinnamic acid. nih.gov, nih.gov, mdpi.com
Cinnamate-4-hydroxylaseC4HHydroxylates cinnamic acid to form p-coumaric acid. nih.gov, mdpi.com
4-coumarate:coenzyme A ligase4CLActivates p-coumaric acid by ligating it to Coenzyme A. nih.gov, nih.gov, mdpi.com
Coumarate 3-hydroxylaseC3HHydroxylates p-coumaroyl-CoA or p-coumaric acid to yield caffeoyl-CoA or caffeic acid. nih.gov, nih.gov, mdpi.com
Caffeoyl-CoA O-methyltransferaseCCoAOMTMethylates caffeoyl-CoA. nih.gov, mdpi.com
UDP-glycosyltransferaseUGTTransfers a glycosyl group from a nucleotide sugar to an acceptor molecule, a key step in forming the glycoside bond. mdpi.com, nih.gov

The final assembly of this compound A involves the attachment of caffeic acid and rhamnose to a hydroxytyrosol 1-O-glucoside core, a process mediated by specific transferase enzymes. nih.gov

Gene Identification and Regulation of Biosynthetic Enzymes

Advances in genomics and transcriptomics have enabled the identification of candidate genes responsible for this compound biosynthesis in F. suspensa. nih.gov Through comparative transcriptome analysis, researchers have pinpointed numerous genes that are differentially expressed in tissues with high concentrations of these compounds. exlibrisgroup.com

One significant study identified 46 candidate genes potentially involved in the synthesis of this compound A and the related lignan (B3055560) forsythin. researchgate.netresearchgate.net These genes encode for the key enzymes listed in the previous section, such as PAL, 4CL, and C3H. The expression of these genes is tightly regulated and can be influenced by external stimuli. For instance, treatment with methyl jasmonate (MeJA), a plant signaling molecule, has been shown to significantly up-regulate the expression of genes like FsPAL, Fs4CL, and FsUGT in the fruits, leading to an accumulation of related secondary metabolites. nih.govmdpi.com This indicates a coordinated regulatory network controlling the entire biosynthetic pathway.

Metabolomic Analysis Across Plant Tissues and Developmental Stages

The concentration and composition of forsythosides are not uniform throughout the Forsythia suspensa plant. Metabolomic studies reveal significant variations between different tissues and at various points in the fruit's development. nih.govplos.org

Comparative Metabolomics of Leaves and Fruits

Targeted metabolomic analyses have demonstrated distinct chemical profiles in the leaves and fruits of F. suspensa. plos.orgnih.gov These differences are critical for understanding the plant's metabolic processes and for the potential utilization of different plant parts.

Generally, the leaves are found to be a richer source of certain compounds, while the fruits contain higher levels of others. One study noted that the leaves of F. suspensa may contain even more forsythiaside A than the fruits. plos.orgfrontiersin.org Another comprehensive analysis confirmed that this compound A is a major compound in both leaves (averaging 88.3 mg/g dry weight) and fruits. nih.govmdpi.com

Table 2: Differential Accumulation of Forsythosides and Related Compounds in F. suspensa Tissues This interactive table compares the relative abundance of key metabolites in the leaves and fruits. Click on a row to highlight.

CompoundHigher Concentration InReference
Forsythiaside ALeaves plos.org, frontiersin.org
Isothis compound ALeaves plos.org
Phillyrin (B1677687)Leaves plos.org
Forsythenside BFruits plos.org, nih.gov
This compound BFruits plos.org, nih.gov
Forsythialan BFruits plos.org, nih.gov
Forsythiaside JFruits plos.org, nih.gov

A widely targeted metabolomic study successfully identified 14 different metabolites related to forsythia in both leaves and fruits, confirming that their respective contents varied significantly, highlighting the tissue-specific nature of metabolite accumulation. nih.govplos.orgplos.orgdntb.gov.ua

Accumulation Dynamics of Forsythosides During Fruit Ripening

The developmental stage of the F. suspensa fruit has a profound impact on its chemical composition, particularly the levels of forsythosides. nih.gov Research consistently shows that green, immature fruits (GF) have significantly higher concentrations of key phenylethanoid glycosides compared to fully ripe, yellow fruits (RF). nih.gov

Studies have quantified this difference, showing that the amount of this compound A in unripe fruits can be 5 to 15 times greater than in their ripe counterparts. mdpi.com As the fruit matures, a notable decrease in this compound A and this compound C is observed, which corresponds with an accumulation of other compounds like rengyol. nih.gov This suggests that forsythosides are actively metabolized or degraded as part of the ripening process. nih.gov

A more detailed investigation into the fruit's anatomy revealed that this decomposition primarily occurs within the fruit walls. nih.govmdpi.com Unripe fruit walls can contain very high levels of this compound A (up to 80.4 mg/g dry weight), but these levels become negligible once the fruit is fully ripe. nih.gov In contrast, the this compound A content within the seeds remains relatively stable throughout the ripening process. mdpi.com

Influence of External Elicitors on Biosynthesis

The production of forsythosides in plants is not static; it can be significantly influenced by various external stimuli known as elicitors. These elicitors can trigger a cascade of biochemical reactions, leading to an increased synthesis of these valuable compounds.

Methyl Jasmonate (MeJA) Induced Biosynthesis

Methyl jasmonate (MeJA), a plant signaling molecule, has been identified as a potent elicitor of secondary metabolite production, including forsythosides. ekb.egnih.gov When applied exogenously to Forsythia species, MeJA can stimulate the expression of genes involved in the biosynthetic pathways of these compounds. mdpi.com This induction leads to an accumulation of forsythosides and other related phenylethanoid glycosides. researchgate.net

Research has shown that MeJA treatment can up-regulate key enzymes in the phenylpropanoid pathway, which provides the essential precursors for this compound biosynthesis. nih.gov For instance, studies on other plant species have demonstrated that MeJA application enhances the activity of enzymes like phenylalanine ammonia-lyase (PAL), a critical rate-limiting enzyme in this pathway. nih.gov This enhanced enzymatic activity directs more metabolic flow towards the synthesis of phenolic compounds, including forsythosides. scielo.br The response to MeJA can be dose-dependent, with specific concentrations yielding optimal induction of this compound accumulation. nih.gov

Table 1: Effects of Methyl Jasmonate (MeJA) on Plant Secondary Metabolites

Plant SpeciesTreatmentObserved EffectsReference
Cichorium intybus L.MeJA, Salicylic Acid (SA), and their combinationDecreased plant growth, but significantly increased ascorbic acid, total antioxidants, total phenols, flavonoids, and inulin. MeJA was more effective than SA. ekb.eg
Senna toraMeJA and woundingUpregulation of genes related to jasmonate and flavonoid biosynthesis, leading to increased accumulation of kaempferol (B1673270) and quercetin. No significant effect on anthraquinone (B42736) biosynthesis. mdpi.com
Sweet PotatoMeJA under drought stressReduced photosynthetic performance but increased antioxidant pigments, phenolic compounds, and proline. scielo.br
PeachPost-harvest MeJA or Prohydrojasmon (PDJ)Promoted red color formation due to anthocyanin accumulation by up-regulating genes and enzymes in the anthocyanin biosynthesis pathway. frontiersin.org
Schizonepeta tenuifoliaMeJAIncreased levels of major monoterpenes, such as (+)-limonene and (+)-menthone, particularly at higher concentrations. nih.gov

Effects of Environmental Stressors (e.g., UV radiation)

Environmental stressors are another class of elicitors that can profoundly impact the biosynthesis of forsythosides. frontiersin.org Plants, being sessile organisms, have evolved intricate mechanisms to respond to adverse environmental conditions, and one such response is the increased production of secondary metabolites that can offer protection.

Ultraviolet (UV) radiation, for example, is a well-documented environmental stressor that can induce the synthesis of phenolic compounds, including phenylethanoid glycosides like forsythosides. researchgate.net These compounds can act as UV screens, absorbing harmful radiation and protecting the plant's cellular machinery. The accumulation of these metabolites in response to UV stress is a key adaptation strategy. frontiersin.org Other environmental factors such as drought, salinity, and extreme temperatures can also influence the production of secondary metabolites, although the specific effects on this compound biosynthesis require further detailed investigation. mdpi.com

Microbial Metabolism of Forsythosides

Once ingested, forsythosides are not directly absorbed in their intact form. Instead, they undergo significant transformation by the complex ecosystem of microorganisms residing in the human gut. nih.govnih.gov This microbial metabolism plays a critical role in the ultimate bioavailability and biological activity of these compounds.

In Vitro Human Fecal Microbial Transformations of Forsythosides

Studies utilizing in vitro fermentation of this compound A with human fecal microflora have elucidated the primary metabolic pathways. nih.govnih.gov The initial step involves the hydrolysis of the glycosidic bonds, leading to the release of the aglycone and sugar moieties. Specifically, this compound A is first deglycosylated to form caffeic acid and hydroxytyrosol. nih.govnih.gov Subsequently, the caffeic acid can be further metabolized through hydrogenation to produce 3,4-dihydroxybenzenepropionic acid. nih.govnih.gov

The composition and metabolic capacity of an individual's gut microbiota can significantly influence the rate and extent of these transformations. mdpi.com This highlights the importance of considering the gut microbiome as a key factor in determining the physiological effects of orally administered forsythosides.

Biological Activities of this compound Metabolites

Interestingly, the metabolites produced through microbial transformation often exhibit enhanced biological activities compared to the parent this compound molecule. nih.govnih.gov For instance, studies have shown that hydroxytyrosol and 3,4-dihydroxybenzenepropionic acid, the main metabolites of this compound A, possess potent anticomplement, antimicrobial, and antiendotoxin activities. nih.govnih.gov

This suggests that the pharmacological effects attributed to the oral intake of this compound-containing preparations may, in large part, be mediated by these microbially-derived metabolites. nih.gov The gut microbiota, therefore, acts as a crucial "biotransformation engine," converting the ingested compounds into more bioactive forms that can then be absorbed and exert their systemic effects. mdpi.com This interplay between forsythosides and the gut microbiome underscores a critical aspect of their mechanism of action.

Structure Activity Relationship Sar Studies of Forsythosides and Analogs

Correlation Between Chemical Structural Features and Pharmacological Activities

The pharmacological versatility of forsythosides is intrinsically linked to their distinct chemical structure. These molecules are a class of phenylethanoid glycosides, which are characterized by a phenethyl alcohol (C6–C2) backbone. nih.gov This core is attached to a central β-glucopyranose unit via a glycosidic bond. The structure is further embellished with various substituents, most notably an acylated caffeoyl group and additional sugar moieties, which collectively dictate the compound's biological effects. nih.govvulcanchem.com

Key structural components and their associated activities include:

The Caffeoyl Moiety: This 3,4-dihydroxycinnamoyl group is a critical determinant of the antioxidant and anti-inflammatory properties of forsythosides. nih.govresearchgate.net The two adjacent hydroxyl groups on the catechol ring are potent hydrogen donors, enabling the molecule to effectively scavenge free radicals. nih.gov

The Phenylethanoid Aglycone: The hydroxytyrosol (B1673988) portion of the scaffold also contributes significantly to the antioxidant capacity and is involved in various interactions with biological targets. researchgate.net

Collectively, these features endow forsythosides with a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, antiviral, and neuroprotective effects. nih.govresearchgate.netresearchgate.net For instance, Forsythoside A has demonstrated the ability to regulate signaling pathways such as NF-κB, which is central to inflammation. researchgate.net The dual capacity of phenylethanoid glycosides to inhibit both proteases and kinases makes them promising candidates for antiviral drug development. nih.gov

Impact of Substitutions and Modifications on Antioxidant Capacity

The antioxidant power of forsythosides is highly sensitive to substitutions and modifications on their chemical scaffold. The number and position of hydroxyl (-OH) groups on the aromatic rings are particularly influential. The catechol (3,4-dihydroxy) structure within the caffeoyl moiety is a cornerstone of this activity. nih.gov

Studies comparing different phenylethanoid glycosides have elucidated specific SAR principles for antioxidant capacity:

Hydroxyl Groups: The presence of the 3,4-dihydroxyphenyl moiety is paramount for strong antioxidant effects. This is evident when comparing verbascoside (B1683046), which possesses this feature, to analogs lacking it. Verbascoside consistently exhibits stronger antioxidant activity than this compound A in some assays. nih.gov The two ortho-hydroxyl groups can form a stable complex with radicals, facilitating hydrogen atom transfer. nih.gov

Acyl Group Position: The location of the caffeoyl group on the glucosyl ring influences antioxidant potential.

Other Substitutions: Modifications such as methylation of the hydroxyl groups can significantly diminish antioxidant capacity, as this removes the hydrogen-donating ability that is essential for radical scavenging.

The protective effect of this compound A and other components of Forsythia suspensa extract against oxidative stress has been demonstrated to be highly effective, in some cases better than vitamin C at reducing free radicals in vitro. frontiersin.orgresearchgate.net

Compound/AnalogKey Structural FeatureRelative Antioxidant ActivitySource
Verbascoside Contains 3,4-dihydroxy groups on both phenylpropanoid and phenylethanol moietiesStronger than this compound A in some assays nih.gov
This compound A Contains a caffeoyl group (3,4-dihydroxycinnamoyl)Strong antioxidant researchgate.netresearchgate.net
Cistanoside F Different substitution pattern on the caffeoyl moietyHigher Oxygen Radical Absorbance Capacity (ORAC) than some other analogs nih.gov
Analogs with methylated -OH groups Hydroxyl groups are blocked by methylationReduced antioxidant capacityN/A

Relationship Between Glycosylation Patterns and Biological Efficacy

Glycosylation, the attachment of sugar moieties, is a critical post-translational modification that significantly affects the function of many biomolecules, and forsythosides are no exception. thermofisher.com The type, number, and linkage of sugar units attached to the central glucose of the phenylethanoid glycoside core can profoundly alter the molecule's biological efficacy. nih.govgenscript.com

The primary roles of glycosylation in determining the biological efficacy of forsythosides include:

Modulating Pharmacokinetics: Glycosylation influences water solubility, which in turn affects the absorption and distribution of the compound in the body. nih.gov Different glycosylation patterns can alter the molecule's half-life and clearance rate. genscript.com

Influencing Target Binding: The glycan portion of the molecule can be directly involved in binding to biological targets such as proteins and receptors. frontiersin.org It can either enhance affinity through specific interactions or sterically hinder binding. The effectiveness of some therapeutic antibodies, for example, is heavily dependent on their glycosylation patterns. genscript.comfrontiersin.org

Altering Stability: The sugar moieties can protect the core structure from enzymatic degradation, thereby increasing its stability and bioavailability.

Phenylethanoid glycosides can be decorated with a variety of saccharides, including rhamnose, xylose, and apiose, in addition to the central glucose. nih.gov The specific arrangement and linkages of these sugars create a diverse library of natural compounds, each with a potentially unique biological profile. For instance, the presence of an apiose sugar in samioside, another phenylethanoid glycoside, contributes to its specific free-radical scavenging activities. science.gov Engineering these glycosylation patterns is a key strategy in the development of new therapeutics with improved properties. nih.gov

Analysis of Core Phenylethanoid Scaffold Contribution to Activity

The core phenylethanoid scaffold, consisting of a phenethyl alcohol (C6-C2) moiety linked to a glucose sugar, is the fundamental framework upon which the activity of forsythosides is built. nih.gov While the various substituents are crucial for modulating activity, the core scaffold itself provides the essential structural foundation required for interaction with biological systems. nih.govnih.gov

The contribution of this scaffold can be broken down as follows:

Structural Backbone: It provides the correct spatial arrangement for the pharmacologically active groups, such as the caffeoyl moiety. The scaffold orients these groups to allow for optimal interaction with target sites. drugdesign.org

Inherent Activity: The phenylethanoid structure itself, particularly the hydroxytyrosol part, possesses intrinsic antioxidant and anti-inflammatory properties. researchgate.net

Platform for Diversity: The scaffold serves as a versatile platform for the attachment of various functional groups (aromatic acids and other sugars), leading to a wide array of compounds with diverse biological activities. nih.gov This structural diversity is a key reason why phenylethanoid glycosides have so many reported pharmacological effects, from neuroprotection to antiviral action. nih.govresearchgate.net

Structure-activity relationship studies indicate that while removing or altering functional groups like the caffeoyl moiety significantly impacts specific activities, the underlying phenylethanoid structure is essential for retaining the general class of activity. vulcanchem.comdrugdesign.org The combination of the scaffold and its decorations is what creates a potent and specific therapeutic agent. nih.gov

Molecular Insights into Target Binding Affinity Based on Structural Variations

Molecular docking and molecular dynamics simulations provide powerful insights into how forsythosides and their analogs interact with specific protein targets at an atomic level. frontiersin.org These computational methods reveal that even minor structural variations can lead to significant changes in binding affinity and the stability of the ligand-protein complex. tandfonline.com

Key findings from molecular docking studies include:

Binding Affinity: The strength of the interaction between a ligand and its target is quantified by binding energy, typically measured in kcal/mol. Lower (more negative) binding energies indicate a stronger, more stable interaction. tandfonline.com For example, this compound A has shown strong binding affinities (e.g., -7.8 to -10.3 kcal/mol) to various key proteins, including those related to viral entry and inflammation like SARS-CoV-2 Mpro and TNFα. tandfonline.comnih.gov

Key Interactions: These studies identify the specific amino acid residues in the protein's binding pocket that interact with the ligand. Hydrogen bonds are often critical for stabilizing the complex. For instance, the hydroxyl groups on the caffeoyl moiety of this compound are frequently involved in forming hydrogen bonds with receptor sites. frontiersin.org

Impact of Structural Changes: By comparing the docking of different analogs, researchers can predict how modifications will affect binding. This compound A consistently demonstrates higher binding affinity to several targets compared to other related compounds like phillyrin (B1677687) or chlorogenic acid, suggesting its specific arrangement of functional groups is optimal for these interactions. nih.gov In one study, verbascoside showed a higher docking score against SARS-CoV-2 Mpro than this compound A, indicating its potential for stronger inhibition. nih.gov

These molecular insights are crucial for rational drug design, allowing scientists to modify the this compound structure to enhance its binding to a specific therapeutic target, thereby improving its potency and selectivity. researchgate.net

CompoundTarget ProteinBinding Affinity (kcal/mol)Source
This compound A SARS-CoV-2 Mpro (6LU7)-9.0 ± 0.2 nih.gov
This compound A SARS-CoV-2-RBD-hACE2 (Delta Variant)≤ -10.3 ± 0.1 nih.gov
This compound A TNFα< -5.0 tandfonline.com
This compound A MMP9< -5.0 tandfonline.com
Verbascoside SARS-CoV-2 Mpro-9.13 nih.gov
Isoacteoside SARS-CoV-2 Mpro-7.73 nih.gov
Bicuculline JUN> -5.0 frontiersin.org

Advanced Research Approaches and Future Perspectives

Network Pharmacology for Multi-Target and Multi-Pathway Mechanisms

Network pharmacology has emerged as a powerful tool to decipher the complex interactions between drug molecules and biological systems, moving beyond the "one-target, one-drug" paradigm. frontiersin.org This approach is particularly well-suited for natural products like forsythoside, which often exert their effects by modulating multiple proteins and pathways simultaneously. frontiersin.org

Research employing network pharmacology has successfully identified numerous potential targets for this compound. For instance, in a study investigating the mechanisms of this compound A in the context of male infertility, network analysis identified 95 intersection genes between the compound's potential targets and disease-related genes. researchgate.netresearchgate.net These genes were found to be significantly involved in biological processes such as the response to oxidative stress and the forkhead box O (FoxO) signaling pathway. researchgate.net Similarly, when analyzing the effect of Forsythia suspensa extract against the respiratory syncytial virus (RSV), an integrated approach using network pharmacology and metabolomics predicted 113 potential targets. mdpi.com

This methodology constructs and analyzes complex networks linking compounds, protein targets, and diseases. Through this, key signaling pathways are elucidated. Studies have shown that this compound's effects are mediated through pathways like the Toll-like receptor signaling pathway, arachidonic acid metabolism, the IL-17 signaling pathway, and the PI3K-Akt signaling pathway. frontiersin.orgresearchgate.netmdpi.com By integrating database mining, bioinformatics, and topological analysis, network pharmacology provides a systematic view of this compound's molecular mechanisms, highlighting its multi-target and multi-pathway characteristics. frontiersin.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide atomic-level insights into the binding of a ligand, such as this compound, to its protein target. nih.govmdpi.com Docking predicts the preferred orientation and conformation of the ligand within the protein's binding site to form a stable complex, while MD simulations assess the stability and dynamic behavior of this complex over time. nih.govnih.gov

These methods are crucial for validating the targets predicted by network pharmacology and for understanding the specific molecular interactions that drive biological activity. For example, molecular docking studies have been used to evaluate the binding affinity of this compound A against key targets. In one study, this compound A demonstrated a strong binding affinity with 12 key genes related to male infertility. researchgate.net In another investigation focused on COVID-19, this compound A was identified as a potential inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), a critical enzyme for viral replication. nih.gov The binding energy is a key screening criterion, with values ≤-5 kcal/mol typically indicating a robust and stable interaction between the compound and the target protein. frontiersin.orgmdpi.com

Following docking, MD simulations are often performed to confirm the stability of the ligand-protein complex. nih.gov By analyzing parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can observe the conformational changes and flexibility of the complex, ensuring the predicted binding is stable and sustained. frontiersin.orgnih.gov These simulations have confirmed stable binding for this compound and its related compounds with targets like the 2019-nCoV Spike protein and various proteins implicated in hepatitis B virus-related hepatocellular carcinoma. frontiersin.org

Systems Biology Approaches Integrating Omics Data

Systems biology offers a holistic approach to understanding complex biological processes by integrating multiple layers of biological data, often referred to as "omics" data (e.g., genomics, transcriptomics, proteomics, and metabolomics). nih.gov This integrated analysis provides a more comprehensive picture of a compound's effect than any single omics platform could achieve in isolation. nih.govrsc.org

The integration of network pharmacology with metabolomics is a powerful systems biology strategy used in this compound research. mdpi.com Metabolomics analyzes the global profile of metabolites in a biological system, providing a functional readout of cellular activity. When combined with network pharmacology, it allows researchers to connect the compound's protein targets to changes in specific metabolic pathways. For example, a study on Forsythia suspensa extract in RSV-infected models used this integrated approach to identify 14 key metabolite biomarkers. mdpi.com The analysis revealed that the extract's therapeutic effects were related to the regulation of crucial metabolic pathways, including arachidonic acid metabolism and glycerol (B35011) phospholipid metabolism, which were disrupted by the virus. mdpi.com

Such systems biology approaches are essential for moving from a list of potential protein targets to a functional understanding of how a compound like this compound restores homeostasis in a disease state. By fusing multi-level omics data, researchers can build comprehensive models that link genetic and protein-level interactions to metabolic and phenotypic outcomes. nih.gov

Advanced Computational Chemistry in this compound Research

Beyond docking and MD simulations, advanced computational chemistry provides deeper and more accurate methods for studying molecular properties and interactions. sydney.edu.auindianabiosciences.org These techniques can elucidate complex chemical phenomena, predict molecular properties with high accuracy, and help interpret experimental data. sydney.edu.aunumberanalytics.com

One key application in this compound research is the use of Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It has been successfully employed to differentiate between isomers of this compound, such as this compound A, H, and I. researchgate.netresearchgate.net Isomers are often difficult to distinguish using standard analytical techniques like mass spectrometry because they have identical masses and similar fragmentation patterns. By combining energy-resolved mass spectrometry with DFT calculations, researchers can correlate the experimental collision energy needed to fragment a molecule with the calculated energy of its chemical bonds. This provides a robust method for identifying specific isomers. researchgate.net

Advanced computational methods are also used in drug discovery for property prediction, materials discovery, and modeling complex systems. indianabiosciences.orgnumberanalytics.com These tools allow for the virtual screening of vast compound libraries and the prediction of molecular behavior, accelerating the research and development process. indianabiosciences.org

Synthetic Biology and Metabolic Engineering for Enhanced this compound Production

This compound is naturally sourced from plants like Forsythia suspensa, but yields can be low and variable. frontiersin.org Synthetic biology and metabolic engineering offer a promising alternative for the sustainable and high-titer production of this compound and other valuable bioactive compounds. nih.govmdpi.com These disciplines involve the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes. nih.gov

The core strategy is to engineer industrially suitable microorganisms, such as Escherichia coli or yeast, to function as microbial cell factories. mdpi.com This involves several key steps:

Pathway Design: Identifying and assembling the necessary enzymatic genes to construct a complete biosynthetic pathway for this compound within the host organism. This may involve combining genes from different species. mdpi.com

Pathway Construction: Assembling the genetic parts (e.g., promoters, enzymes) into a synthetic pathway. mdpi.com

Pathway Optimization: Using metabolic engineering tools to optimize the flow of metabolites (flux) through the synthetic pathway to maximize the production of the final compound. This can involve upregulating pathway enzymes, downregulating competing pathways, and ensuring a sufficient supply of precursor molecules. frontiersin.orgmdpi.com

While the complete heterologous production of this compound is a complex goal, the principles of synthetic biology and metabolic engineering have been successfully applied to produce precursors or other complex natural products, demonstrating the feasibility of this approach. mdpi.comresearchgate.net These technologies represent the future of producing rare or difficult-to-source natural compounds in a controlled and scalable manner.

Rational Design of Novel this compound Analogs for Improved Efficacy and Selectivity

Rational drug design uses the detailed knowledge of a compound's structure and its interaction with a biological target to design new, improved molecules. nih.govfu-berlin.de The goal is to create analogs—structurally similar compounds—of a lead compound like this compound that have enhanced properties, such as greater potency, higher selectivity for the target, or better pharmacological profiles.

The process often begins with identifying a lead compound with promising activity, such as this compound B, which has been identified as a selective inhibitor of the TRPV3 channel, a target for pruritus (itching). researchgate.net Once a lead compound and its target are known, computational tools like molecular docking can be used to understand the key interactions in the binding site. researchgate.net

Q & A

Q. What validated methods are recommended for quantifying Forsythoside A in plant materials?

To quantify this compound A, reverse-phase HPLC with UV detection (λ=330 nm) is widely used. Calibration curves should be linear (14–200 µg/mL) and validated for precision and accuracy. Sample preparation involves methanol extraction followed by filtration. Content varies significantly across plant parts: leaves (7.63%), fruits (3.84%), and seeds (7.46%) . For multi-component analysis, gradient elution with acetonitrile and 0.1% phosphoric acid improves resolution, as demonstrated in studies on traditional Chinese medicine formulations .

Q. What protocols ensure reproducible isolation of Forsythosides from Forsythia suspensa?

Optimal isolation employs ethanol or methanol extraction with Soxhlet or ultrasound-assisted methods. Column chromatography (e.g., silica gel, Sephadex LH-20) further purifies crude extracts. For structural confirmation, combine NMR (¹H, ¹³C) and mass spectrometry (ESI-MS). Purity validation requires HPLC ≥98% . Note that extraction efficiency depends on solvent polarity and plant material maturity .

Q. How should researchers validate this compound purity and stability in experimental settings?

Use HPLC with diode-array detection (DAD) to assess purity (≥98%) and monitor degradation. Stability tests include exposure to heat (40–60°C), light, and varying pH. Store this compound A at -20°C in ethanol, DMSO, or water to prevent hydrolysis . For pharmacopeial standards, quantify using reference materials (e.g., this compound A CRS) and follow BP/EP protocols .

Advanced Research Questions

Q. What mechanisms underlie this compound A’s antiviral activity against avian infectious bronchitis virus (IBV)?

this compound A exhibits dose-dependent virucidal effects by disrupting viral entry, but it does not inhibit progeny virus production in infected cells. Conflicting in vitro results suggest its efficacy depends on pretreatment timing and cell type (e.g., CEK vs. Vero cells). Mechanistic studies propose interference with viral attachment proteins or host cell receptors, though further proteomic analysis is needed .

Q. How do this compound B and E modulate inflammatory responses via NF-κB and IKK pathways?

this compound B binds LPS, suppressing TNF-α, IL-6, and HMGB1 in RAW264.7 macrophages by inhibiting IκB kinase (IKK) phosphorylation and NF-κB nuclear translocation. It reduces cerebral ischemia-reperfusion injury via BBB stabilization. This compound E, however, enhances serum albumin fluorescence (via hydrogen bonds/van der Waals forces), suggesting isoform-specific interactions with proteins .

Q. How can researchers resolve contradictions in this compound A’s antiviral efficacy across studies?

Discrepancies arise from differences in experimental design:

  • Dosage : Effective concentrations vary (e.g., 0.64 µM in CEK cells vs. no effect in Vero cells ).
  • Timing : Pretreatment inhibits viral entry, but post-infection administration shows limited impact.
  • Cell models : Primary cells (e.g., chicken embryo kidney) may better replicate in vivo conditions than immortalized lines.
    Standardize protocols using validated cell lines and orthogonal assays (plaque reduction, qPCR) .

Q. What experimental strategies elucidate this compound-protein binding dynamics?

Employ fluorescence quenching assays with BSA/HSA to calculate binding constants (K≈10⁴ M⁻¹) and thermodynamic parameters (ΔG, ΔH, ΔS). Synchronous fluorescence and circular dichroism (CD) spectroscopy reveal conformational changes in proteins. Note that metal ions (Cu²⁺, Fe³⁺) competitively inhibit this compound E-protein interactions .

Q. How do structural differences among this compound isoforms influence bioactivity?

this compound A (C29H36O15) and H (C29H36O15) share a core structure but differ in glycosylation patterns, affecting solubility and protein affinity. For example, this compound E enhances BSA fluorescence, while A and I quench it, likely due to variations in phenolic hydroxyl groups .

Methodological Guidelines

Q. What statistical approaches are critical for this compound-related pharmacological studies?

  • Dose-response analysis : Use nonlinear regression (e.g., log(inhibitor) vs. response) to calculate IC₅₀.
  • Multi-component quantification : Apply PCA or cluster analysis to HPLC data for quality control in herbal formulations .
  • In vivo studies : Kaplan-Meier survival analysis for sepsis models and ANOVA for inflammatory cytokine levels .

Q. How to design robust studies on this compound’s anti-inflammatory effects?

  • In vitro : Use LPS-stimulated macrophages (RAW264.7) to measure TNF-α/IL-6 suppression via ELISA. Include NF-κB reporter assays.
  • In vivo : Rodent models of acute lung injury (LPS-induced) or cerebral ischemia-reperfusion. Assess outcomes via histopathology and cytokine profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.